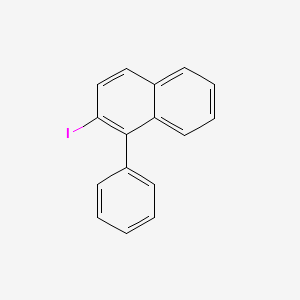

2-Iodo-1-phenylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

607731-70-4 |

|---|---|

Molecular Formula |

C16H11I |

Molecular Weight |

330.16 g/mol |

IUPAC Name |

2-iodo-1-phenylnaphthalene |

InChI |

InChI=1S/C16H11I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H |

InChI Key |

FJKFUPYNWVXNIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)I |

Origin of Product |

United States |

Transition Metal Catalyzed Aryl Aryl Bond Formation

The creation of the 1-phenylnaphthalene (B165152) core is a critical first step, often achieved through various powerful cross-coupling reactions. These methods offer versatility in substrate scope and reaction conditions, enabling the efficient construction of the desired biaryl system.

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. Current time information in Bangalore, IN.academie-sciences.frmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an aryl halide. academie-sciences.fr For the synthesis of 1-phenylnaphthalene, this would involve reacting a naphthalene-based boronic acid with an aryl halide or vice versa. ornl.govresearchgate.net

The general catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com The choice of ligands, bases, and solvents is crucial for optimizing the reaction yield and selectivity. academie-sciences.frresearchgate.net For instance, a polymer-supported terpyridine palladium(II) complex has been shown to effectively catalyze the Suzuki-Miyaura coupling of 1-iodonaphthalene (B165133) with phenylboronic acid in water, affording 1-phenylnaphthalene in a high yield of 98%. researchgate.net

| Naphthalene (B1677914) Substrate | Arylating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Iodonaphthalene | Phenylboronic acid | Polymer-supported terpyridine palladium(II) complex | Water | 98 | researchgate.net |

| 1-Naphthylboronic acid | Aryl Halide | Pd(OAc)2/Ligand | Various | - | ornl.gov |

The Heck reaction, another palladium-catalyzed process, traditionally involves the coupling of an unsaturated halide with an alkene. libretexts.orgdiva-portal.org However, variations of this reaction, including Heck-type annulation and processes involving palladium migration, have been developed for the synthesis of more complex aromatic systems. nih.govsci-hub.sechemrxiv.org These strategies can be employed to construct the phenylnaphthalene skeleton through intramolecular cyclization or by a sequence of intermolecular coupling followed by migration.

In some instances, a palladium catalyst can facilitate a cascade reaction involving an initial Heck-type coupling followed by a 1,4-palladium migration, leading to the formation of a naphthalene ring. nih.govsci-hub.se This approach can offer a high degree of atom economy and allows for the construction of substituted naphthalenes from acyclic precursors. The regioselectivity of the Heck reaction is influenced by steric and electronic factors of the substrates and the nature of the palladium catalyst and its ligands. diva-portal.org

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic partner and an organic halide. wikipedia.orgchemeurope.comorganic-chemistry.org This method can be catalyzed by either nickel or palladium complexes. wikipedia.orgchemeurope.com For the synthesis of 1-phenylnaphthalene, this would typically involve the reaction of a phenylmagnesium halide with a 1-halonaphthalene or a naphthylmagnesium halide with a halobenzene. ornl.govrsc.org

A key advantage of the Kumada coupling is the use of readily available and often less expensive Grignard reagents. ornl.gov Nickel catalysts, such as NiCl2(dppe)2, are frequently employed and can be more cost-effective than palladium catalysts. ornl.govchemeurope.com However, the high reactivity of Grignard reagents can sometimes lead to lower functional group tolerance compared to other cross-coupling methods. organic-chemistry.org

| Catalyst Type | Common Examples | Key Features | Reference |

|---|---|---|---|

| Nickel-based | NiCl2(dppe)2, Ni(II) acetylacetonate | Cost-effective, suitable for aryl and vinyl halides. | ornl.govchemeurope.com |

| Palladium-based | Tetrakis(triphenylphosphine)palladium(0) | Often offers broader functional group tolerance. | chemeurope.com |

Direct arylation represents a more atom-economical approach to aryl-aryl bond formation as it avoids the pre-functionalization of one of the aromatic partners. unirioja.esrsc.org This method involves the direct C-H activation of an aromatic ring, which is then coupled with an aryl halide. unirioja.esresearchgate.net For the synthesis of a phenylnaphthalene skeleton, this could involve the direct arylation of naphthalene with a phenyl halide.

These reactions are typically catalyzed by palladium, although other transition metals can be used. unirioja.esresearchgate.net The regioselectivity of the C-H activation is a critical aspect and is often directed by the steric and electronic properties of the naphthalene substrate. unirioja.es Recent advancements have also explored photoredox catalysis to enable direct arylation under mild conditions. rsc.orgnih.gov

Regioselective Iodination Processes

Electrophilic Iodination Approaches

The direct iodination of 1-phenylnaphthalene is a primary example of electrophilic aromatic substitution. In this reaction, an electrophilic iodine species attacks the electron-rich naphthalene ring system. The substitution pattern is dictated by the directing effects of the existing phenyl group at the C1 position and the inherent reactivity of the naphthalene core. The phenyl group at C1 sterically hinders the peri C8 position, and electronically directs incoming electrophiles to other positions. The C2, C4, and C5 positions are electronically activated and potential sites for substitution.

Various reagents and conditions have been developed for the electrophilic iodination of aromatic compounds. These methods often employ molecular iodine (I₂) activated by an oxidizing agent or use more potent iodinating agents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl). acsgcipr.orgmdpi.com The choice of reagent and reaction conditions, such as solvent and temperature, is crucial for achieving high regioselectivity and yield. acsgcipr.org For instance, the combination of NIS with a catalytic amount of a strong acid like trifluoroacetic acid can effectively iodinate electron-rich aromatic compounds under mild conditions. acsgcipr.org

While direct iodination of 1-phenylnaphthalene to selectively yield the 2-iodo isomer requires carefully optimized conditions, related procedures on similar substrates provide insight. For example, oxidative iodination of phenols using iodosylbenzene and ammonium (B1175870) iodide has been reported as an efficient method. researchgate.net Another approach involves using an iodine/hydrogen peroxide system in water, which presents a greener alternative. acsgcipr.org In a documented synthesis of the isomeric 1-iodo-2-phenylnaphthalene, treatment of a precursor with IPy₂BF₄ and HBF₄ led to the desired product, showcasing the utility of specialized iodinating agents. wiley-vch.de

| Reagent System | Substrate Type | Conditions | Outcome | Reference(s) |

| NIS / Trifluoroacetic acid | Electron-rich aromatics | Mild conditions | Regioselective iodination | acsgcipr.org |

| I₂ / H₂O₂ | Dimethoxy/Trimethoxy-arenes | Water | "Green" iodination | acsgcipr.org |

| Iodosylbenzene / NH₄I | Phenols | Buffered medium (K₃PO₄) | Controlled mono-iodination | researchgate.net |

| IPy₂BF₄ / HBF₄ | o-(1-Alkynyl)styrenes | CH₂Cl₂ | Synthesis of 1-iodonaphthalenes | wiley-vch.de |

Multi-Component and Cascade Reaction Sequences

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade sequences to construct complex molecules in a single operation, enhancing efficiency and atom economy. rsc.org These strategies are particularly valuable for synthesizing polysubstituted aromatic systems like this compound.

Multi-component reactions bring together three or more reactants in a one-pot process to form a product that incorporates structural elements from each starting material. rsc.org Various MCRs have been developed for naphthalene synthesis. For example, a three-component reaction of arynes, β-keto sulfones, and Michael acceptors provides a direct route to polysubstituted naphthalenes. acs.org By carefully selecting the starting components, this method could be adapted to produce the 1-phenylnaphthalene skeleton, which could then be iodinated or formed from an iodine-containing precursor. Another versatile three-component protocol for synthesizing multifunctional naphthalenes involves the ruthenium-catalyzed reaction of simple naphthalenes, olefins, and alkyl bromides. rsc.org

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations initiated by a single event. A powerful cascade strategy for generating iodinated naphthalenes is the iodine-mediated electrophilic cyclization of aryl propargyl alcohols. rsc.orgnih.gov This reaction is believed to proceed through the formation of an allene (B1206475) intermediate, followed by a Friedel-Crafts-type cyclization. rsc.org Depending on the substituents on the aryl ring, this method can yield either diiodinated dihydronaphthalenes or fully aromatized diiodonaphthalenes. rsc.orgnih.gov While this specific reaction yields a 2,3-diiodo product, the underlying principle of electrophile-mediated cyclization is a cornerstone for building complex halogenated naphthalenes from simpler, acyclic precursors.

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference(s) |

| Multi-component | Arynes, β-keto sulfones, Michael acceptors | NaH, KF, 18-crown-6 | Polysubstituted naphthalenes | acs.org |

| Cascade | Aryl propargyl alcohols | Iodine (I₂) | 2,3-Diiodinated naphthalenes/dihydronaphthalenes | rsc.orgnih.gov |

| Multi-component | Naphthalenes, olefins, alkyl bromides | Ruthenium catalyst | Multifunctional naphthalenes | rsc.org |

| Cascade | 2-Halophenyl ketones, 1,3-dicarbonyls | CuCl, Cs₂CO₃ | Tetrasubstituted naphthols | thieme-connect.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of complex molecules, including halogenated aromatics.

Ultrasound-Promoted Methods for Naphthalene Derivatives

A green methodology for synthesizing 2-organoselanyl-naphthalenes, which are structural analogues of this compound, demonstrates the power of this technique. researchgate.netpeerj.com In this method, the reaction of alkynols with diaryl diselenides is promoted by ultrasonic irradiation. The process uses water as the solvent and Oxone® as an in-situ oxidizing agent to generate the electrophilic selenium species. This ultrasound-promoted reaction proceeds efficiently, affording the desired naphthalene derivatives in good yields and significantly reduced reaction times (0.25–2.3 hours). researchgate.netpeerj.com The use of water as a solvent and the avoidance of harsh conditions highlight the environmental benefits of this approach.

| Substrate 1 (Alkynol) | Substrate 2 (Diselenide) | Conditions | Product | Yield | Time (h) | Reference(s) |

| 1-Phenyl-2-propyn-1-ol | Diphenyl diselenide | Ultrasound, H₂O, Oxone® | 1-Phenyl-2-phenylselanyl-naphthalene | 86% | 0.25 | peerj.com |

| 1-Phenyl-2-propyn-1-ol | Bis(4-chlorophenyl) diselenide | Ultrasound, H₂O, Oxone® | 1-Phenyl-2-(4-chlorophenylselanyl)-naphthalene | 94% | 0.25 | peerj.com |

| 1-Phenyl-2-propyn-1-ol | Di(pyridin-2-yl) diselenide | Ultrasound, H₂O, Oxone® | 1-Phenyl-2-(2-pyridylselanyl)-naphthalene | 84% | 0.5 | peerj.com |

| 1-(p-Tolyl)-2-propyn-1-ol | Diphenyl diselenide | Ultrasound, H₂O, Oxone® | 1-(p-Tolyl)-2-phenylselanyl-naphthalene | 82% | 0.25 | peerj.com |

Solvent-Minimization and Catalyst Reuse Strategies

Two core tenets of green chemistry are the reduction of auxiliary substances like organic solvents and the use of catalytic reagents over stoichiometric ones. numberanalytics.comjddhs.com Solvent-free, or solid-state, reactions minimize pollution and can lead to improved reactivity and selectivity. pharmafeatures.comscholarsresearchlibrary.com Similarly, the development of catalysts that can be easily recovered and reused reduces waste and improves the economic viability of a process. numberanalytics.comrsc.org

Solvent-minimization can be achieved through techniques like mechanochemistry, where mechanical energy (grinding or milling) is used to initiate reactions in the absence of a solvent. pharmafeatures.com A one-pot synthesis of imidazole (B134444) derivatives using a catalytic amount of iodine under solvent-free conditions, where reactants are simply ground together in a mortar, exemplifies this approach. scholarsresearchlibrary.com Such a technique could potentially be applied to the condensation reactions that form the naphthalene skeleton.

Catalyst reuse is another key strategy. While many syntheses rely on homogeneous catalysts that are difficult to separate from the reaction mixture, significant research has focused on developing recyclable catalysts. numberanalytics.com One approach is to use heterogeneous catalysts, which exist in a different phase from the reactants and can be recovered by simple filtration. numberanalytics.com Another advanced method involves designing homogeneous catalysts that can be selectively precipitated from the reaction mixture after completion. For example, a well-defined Ru(II) complex has been reported for the hydrogenation of C=C bonds. This catalyst can be efficiently recovered via solvent-mediated precipitation and reused for multiple cycles without significant loss of activity, showcasing a practical application of waste minimization in synthesis. rsc.org

| Green Strategy | Example Reaction | Catalyst / Method | Key Advantage(s) | Reference(s) |

| Solvent-Free | Synthesis of 2-Phenylimidazo[4,5-f] acs.orgresearchgate.netphenanthrolines | Iodine (cat.), grinding | Eliminates volatile organic solvents, simple procedure, short reaction time | scholarsresearchlibrary.com |

| Catalyst Reuse | Chemoselective C=C hydrogenation | Homogeneous Ru(II)-p-cymene complex | Catalyst recovered by precipitation and reused over multiple cycles; minimizes solvent use for purification | rsc.org |

Reactivity and Transformation Pathways of 2 Iodo 1 Phenylnaphthalene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and aryl iodides like 2-iodo-1-phenylnaphthalene are highly effective substrates due to the relatively weak C–I bond, which facilitates oxidative addition to low-valent transition metal catalysts, typically those based on palladium.

C-C Bond Forming Reactions (e.g., Sonogashira, Negishi, Stille Coupling)

The formation of new carbon-carbon bonds from the C2 position of the naphthalene (B1677914) core is readily achieved using several palladium-catalyzed methods. These reactions are pivotal for extending the carbon framework and synthesizing complex organic molecules.

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.orgwikipedia.org The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The high reactivity of aryl iodides allows these reactions to proceed under mild conditions, often at room temperature. libretexts.org This method can be used to introduce acetylenic moieties that can serve as handles for further transformations, such as cyclization reactions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.org this compound can be coupled with various organozinc reagents (arylzinc, alkylzinc, etc.) to yield more complex biaryl or alkylated naphthalene derivatives. researchgate.net

Stille Coupling: This reaction couples the aryl iodide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org The Stille coupling is highly versatile, though a significant drawback is the toxicity of the tin reagents. organic-chemistry.orglibretexts.org It is particularly effective for creating biaryl linkages by reacting this compound with an arylstannane.

The table below summarizes typical conditions for these C-C cross-coupling reactions with aryl iodides.

| Reaction | Catalyst System | Coupling Partner | Base/Solvent | Typical Conditions |

| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst) | Terminal Alkyne (R-C≡CH) | Amine (e.g., Et₃N, piperidine) in THF or DMF | Room temperature to 80 °C |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | Organozinc (R-ZnX) | THF or DMF | Room temperature to 60 °C |

| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃ | Organostannane (R-SnBu₃) | THF, DMF, or Toluene | 50 °C to 110 °C |

C-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S, C-Se bond formation)

Beyond C-C bonds, the iodo group is an excellent leaving group for forming bonds with various heteroatoms, significantly diversifying the potential derivatives of the this compound scaffold.

C-N Bond Formation (Buchwald-Hartwig Amination): The palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing aryl-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has broad scope, allowing for the coupling of this compound with primary and secondary amines, anilines, and other nitrogen nucleophiles to form the corresponding N-arylated products. wikipedia.orgresearchgate.netnih.gov The choice of phosphine (B1218219) ligand is crucial for achieving high efficiency.

C-O Bond Formation (Ullmann Condensation): The formation of diaryl ethers can be achieved via the copper-catalyzed Ullmann condensation, which couples an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.orgmdpi.com While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of copper with specific ligands, allowing the reaction to proceed under milder conditions. mdpi.comthermofisher.comresearchgate.net This would involve reacting this compound with a substituted phenol in the presence of a copper catalyst and a base.

C-S Bond Formation: Analogous to C-N and C-O bond formation, palladium- or copper-catalyzed methodologies can be used to form C-S bonds. Coupling this compound with thiols under conditions similar to the Buchwald-Hartwig amination (using a palladium catalyst, a suitable ligand, and a base) can yield the corresponding aryl thioethers. wikipedia.orgresearchgate.net

C-Se Bond Formation: The synthesis of organoselenium compounds can be achieved through copper-catalyzed cross-coupling reactions. Reacting this compound with selenium nucleophiles, such as selenols or diselenides, in the presence of a copper catalyst provides a direct route to aryl selenides.

Below is a table outlining typical conditions for C-Heteroatom bond-forming reactions.

| Bond Formed | Reaction Name | Catalyst System | Reagents | Base/Solvent |

| C-N | Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂, Phosphine Ligand (e.g., BINAP) | Primary/Secondary Amine | Strong Base (e.g., NaOt-Bu) in Toluene or Dioxane |

| C-O | Ullmann Condensation | CuI, Ligand (e.g., phenanthroline) | Phenol, Alcohol | Base (e.g., K₂CO₃, Cs₂CO₃) in DMF or NMP |

| C-S | Buchwald-Hartwig Type | Pd₂(dba)₃, Phosphine Ligand | Thiol | Base (e.g., NaOt-Bu) in Toluene |

| C-Se | Copper-Catalyzed Coupling | CuI, Ligand | Selenol, Diselenide | Base in DMF |

Annulation and Cyclization Reactions

The this compound structure is an ideal precursor for building larger, more complex fused ring systems. The C-I bond provides a reactive site for initiating cyclization cascades, while the adjacent phenyl group can participate directly in the ring-forming step.

Intramolecular Cyclization for Fused Polycyclic Systems

A powerful strategy for synthesizing complex polycyclic aromatic hydrocarbons (PAHs) involves a two-step sequence: a cross-coupling reaction to install a tethered reactive group, followed by an intramolecular cyclization. For example, a Sonogashira coupling of this compound with an ortho-ethynyl-substituted aryl group would generate a precursor that can undergo intramolecular cyclization (e.g., via electrophilic cyclization or transition-metal-catalyzed C-H activation) to form a new fused aromatic ring. This approach allows for the controlled construction of complex, multi-ring architectures. nih.govresearchgate.net

Dearomatization and Annulative π-Extension (APEX) Reactions

Recent advances in organic synthesis have focused on dearomatization as a strategy to convert flat aromatic precursors into three-dimensional aliphatic structures. researchgate.netacs.orgnih.gov Catalytic methods, including palladium-catalyzed intramolecular processes and photoredox-catalyzed reactions, have been developed for the dearomatization of naphthalene derivatives. acs.orgnih.govresearchgate.net this compound could serve as a substrate in such transformations, where the iodo group directs a cyclization that disrupts the aromaticity of one of the naphthalene rings.

Annulative π-Extension (APEX) is a modern synthetic concept for the rapid construction of fused aromatic systems from simpler aromatic compounds, often through C-H activation pathways. researchgate.netnih.govacs.orgnagoya-u.ac.jp APEX reactions can build complex PAHs and nanographenes in a single step, avoiding the need for pre-functionalization. nih.govacs.org An appropriately substituted this compound could engage in an intramolecular APEX reaction, where the palladium catalyst activates a C-H bond on the pendant phenyl ring to annulate onto the naphthalene core, thereby extending the π-system.

Formation of Tetraphenylene (B3251814) Derivatives

Tetraphenylene is a non-planar, saddle-shaped aromatic compound. Syntheses of its derivatives can be achieved through the coupling of biphenyl (B1667301) units. beilstein-journals.org Notably, a facile approach for synthesizing substituted tetraphenylenes involves the palladium-catalyzed C–H activation of 2-iodobiphenyls. oup.comoup.comdntb.gov.ua In this process, two molecules of the 2-iodobiphenyl (B1664525) derivative undergo a double coupling reaction. researchgate.net As a substituted 2-iodobiphenyl, this compound is a potential substrate for this type of dimerization, which would lead to a highly substituted and sterically hindered tetraphenylene derivative. The reaction typically employs a palladium catalyst like Pd(OAc)₂ with an oxidant. oup.comresearchgate.net

Halogen Dance and Rearrangement Processes

The "halogen dance" is a base-catalyzed intramolecular rearrangement process where a halogen atom migrates to a different position on an aromatic ring. This reaction typically proceeds through a series of deprotonation and halogenation steps, ultimately leading to a thermodynamically more stable isomer. For this compound, such a rearrangement could potentially lead to the migration of the iodine atom to other positions on the naphthalene core.

The mechanism of the halogen dance generally involves the generation of an aryl anion intermediate by a strong base. This anion can then induce the migration of the halogen. The regioselectivity of this process is influenced by the stability of the anionic intermediates and the steric environment of the molecule. While specific studies on the halogen dance of this compound are not extensively documented, the general principles of this reaction on iodo-aromatic compounds suggest that under suitable basic conditions, the iodine atom could rearrange.

Rearrangement processes can also be influenced by steric factors. In the case of this compound, the bulky phenyl group at the 1-position might sterically hinder certain transformations or direct rearrangements to less hindered positions.

Radical Chemistry of Aryl Iodides

Aryl iodides, including this compound, are known precursors for aryl radicals. The carbon-iodine bond is relatively weak and can be cleaved homolytically under thermal, photochemical, or transition-metal-catalyzed conditions to generate a highly reactive 1-phenylnaphthalen-2-yl radical.

Photochemical Initiation: Photolysis of aryl iodides can lead to the formation of aryl radicals. Irradiation with UV light can induce the homolytic cleavage of the C-I bond, generating the corresponding aryl radical and an iodine radical. These radicals can then participate in a variety of subsequent reactions.

Transition-Metal-Catalyzed Radical Reactions: Transition metals can facilitate the formation of aryl radicals from aryl iodides through single-electron transfer (SET) processes. researchgate.net Catalytic systems involving metals like copper, palladium, or nickel can react with the aryl iodide to form an organometallic intermediate, which can then generate the aryl radical. These reactions are often used in cross-coupling and cyclization reactions. For instance, radical cyclization can be initiated from an aryl iodide to form new cyclic structures. nih.gov

The reactivity of the generated 1-phenylnaphthalen-2-yl radical is diverse. It can abstract hydrogen atoms from solvents or other reagents, participate in addition reactions to double or triple bonds, or undergo cyclization if a suitable tethered reactive group is present in the molecule.

C-H Bond Functionalization Strategies on the Phenylnaphthalene Core

Direct C-H bond functionalization is a powerful strategy for modifying aromatic cores without the need for pre-functionalized substrates. For the 1-phenylnaphthalene (B165152) scaffold, several positions on both the naphthalene and phenyl rings are potential sites for C-H activation. The presence of the phenyl group at the 1-position and the iodo group at the 2-position can influence the regioselectivity of these reactions.

Directed C-H Functionalization: A common strategy to control the regioselectivity of C-H functionalization is the use of a directing group. researchgate.netresearchgate.net A directing group, typically containing a heteroatom, coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond, usually at the ortho-position. While this compound itself does not possess a classical directing group, derivatives can be synthesized to include one, thereby enabling site-selective functionalization. For naphthalene derivatives with a directing group at the C1 position, functionalization is often observed at the C8 (peri) or C2 (ortho) positions.

Removable or modifiable directing groups offer the advantage of allowing for subsequent transformations after the C-H functionalization step. pkusz.edu.cncam.ac.uk This approach enhances the synthetic utility of C-H activation by not leaving a permanent auxiliary group in the final product.

Non-Directed C-H Arylation: In the absence of a directing group, C-H functionalization can still be achieved, although controlling regioselectivity can be more challenging. For naphthalene itself, C-H arylation often shows poor selectivity between the α and β positions. nih.gov However, specific catalytic systems can favor one position over the other. For instance, palladium on carbon (Pd/C) has been shown to catalyze the α-selective arylation of naphthalene. nih.gov The electronic and steric properties of the 1-phenyl and 2-iodo substituents would play a crucial role in determining the outcome of such non-directed C-H functionalizations on the this compound core.

Data Tables

Table 1: Potential C-H Functionalization Reactions on the 1-Phenylnaphthalene Core

| Position | Reaction Type | Catalyst/Reagents (Example) | Product Type |

| C8 (peri) | Arylation | Pd(OAc)₂, Directing Group | 8-Aryl-1-phenylnaphthalene derivative |

| C2' (ortho of phenyl) | Alkenylation | Rh(III), Directing Group | 1-(2'-Alkenylphenyl)naphthalene derivative |

| C4 (para) | Arylation | Pd(II), para-directing template | 4-Aryl-1-phenylnaphthalene derivative |

| α-position (naphthalene) | Arylation | Pd/C, Aryliodonium salt | α-Arylated-1-phenylnaphthalene |

Mechanistic Investigations of 2 Iodo 1 Phenylnaphthalene Reactivity

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in synthetic chemistry, and 2-iodo-1-phenylnaphthalene serves as a versatile substrate for these transformations. A plausible catalytic cycle for the palladium-catalyzed cross-coupling of this compound, for instance in the synthesis of triphenylene (B110318) derivatives from 2-iodobiphenyls (a structurally similar substrate), can be proposed. This cycle typically involves a sequence of fundamental steps: oxidative addition, migratory insertion (or transmetalation), and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. Subsequently, in reactions involving C-H activation, an intramolecular C-H activation can occur, leading to the formation of a palladacycle intermediate. This is followed by a second oxidative addition with a coupling partner, such as an iodobenzene, to generate a Pd(IV) complex. The cycle concludes with reductive elimination , which forms the new C-C bond of the product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

A generalized representation of a palladium-catalyzed cross-coupling cycle involving an aryl iodide is presented below:

| Step | Description | Intermediate |

| A | Oxidative Addition | Pd(II)-aryl complex |

| B | Transmetalation/Migratory Insertion | Di-organo-Pd(II) complex |

| C | Reductive Elimination | Pd(0) complex and coupled product |

This table illustrates a simplified, generic catalytic cycle. The specific intermediates and pathways can vary depending on the reaction conditions, ligands, and coupling partners.

Study of Intermediates in Annulation and Cyclization Pathways

The synthesis of complex cyclic structures from this compound often proceeds through annulation and cyclization pathways, where the identification of reaction intermediates is key to understanding the mechanism. In palladium-catalyzed annulation reactions, such as those used to form phenanthrene (B1679779) derivatives from 2,2'-diiodobiphenyls and alkynes, several key intermediates are proposed.

Following the initial oxidative addition of the aryl iodide to Pd(0), a vinylic palladium intermediate is formed upon the insertion of an alkyne. This intermediate then undergoes intramolecular ring closure onto the adjacent phenyl ring. In dearomatization reactions of naphthalenes, π-allylpalladium intermediates have been identified, which are then captured by nucleophiles.

In intramolecular C-H functionalization reactions, palladacycle intermediates are frequently invoked. These five- or six-membered cyclic structures are formed by the activation of a C-H bond on the phenyl ring by the palladium center that is already coordinated to the naphthalene (B1677914) moiety. The stability and reactivity of these palladacycles are crucial in determining the course of the reaction.

Analysis of Arenium Ion and Radical Cation Mechanisms

In the absence of a metal catalyst, the cyclization of biaryl compounds can proceed through different mechanisms, notably those involving arenium ions or radical cations. These mechanisms are particularly relevant in understanding the outcomes of reactions like the Scholl reaction, which is an oxidative aromatic coupling.

The arenium ion mechanism , also known as the Scholl mechanism, involves the protonation of one of the aromatic rings to form a resonance-stabilized carbocation, the arenium ion (or sigma complex). This is followed by an intramolecular electrophilic attack on the adjacent aromatic ring to form a new C-C bond. Subsequent deprotonation and aromatization yield the cyclized product. Computational studies on the Scholl reaction of oligophenylbenzenes suggest that this pathway is energetically feasible.

Alternatively, the reaction can proceed via a radical cation mechanism . In this pathway, a one-electron oxidation of the biaryl substrate forms a radical cation. This is followed by an intramolecular radical addition to the neighboring aromatic ring. Subsequent loss of a proton and another electron (or a hydrogen atom) leads to the final cyclized and aromatized product. The formation of binaphthyl derivatives through radical cation intermediates has been reported. The preference for one mechanism over the other is influenced by the substrate, the oxidant used, and the reaction conditions. For instance, the use of strong oxidants can favor the radical cation pathway.

Regioselectivity and Stereoselectivity Control in Reactions

Regioselectivity , the preference for bond formation at one position over another, is a critical aspect of the reactions of this compound. In C-H activation reactions, the directing group and the inherent electronic and steric properties of the substrate play a significant role in determining which C-H bond is activated. For 1-substituted naphthalenes, functionalization can be directed to various positions on the naphthalene core. The regiochemical outcome of palladium-catalyzed annulations is also highly dependent on the substitution pattern of the starting materials. For instance, in the synthesis of triphenylenes from substituted 2-iodobiphenyls, the cyclization can occur at the less sterically hindered position.

Stereoselectivity , the preferential formation of one stereoisomer over another, is also a key consideration, particularly when chiral centers are formed during the reaction. While many of the cyclization reactions of this compound lead to achiral aromatic products, the introduction of chirality can be achieved through the use of chiral ligands on the metal catalyst or by employing chiral auxiliaries. The conformation of the biaryl system can also influence the stereochemical outcome. For example, the axial chirality of 1,1'-binaphthyl derivatives is a well-studied phenomenon that can direct the stereoselectivity of subsequent reactions.

The following table summarizes factors influencing selectivity in the reactions of this compound and related compounds:

| Selectivity | Influencing Factors |

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the directing group, Reaction conditions (catalyst, solvent, temperature) |

| Stereoselectivity | Chiral ligands, Chiral auxiliaries, Substrate conformation (e.g., axial chirality), Reaction mechanism |

Kinetic Studies and Reaction Rate Determinants

In many cases, the oxidative addition of the aryl iodide to the Pd(0) complex is considered the rate-determining step. However, in other systems, migratory insertion or reductive elimination can be rate-limiting. Kinetic studies on the Heck reaction of aryl iodides have suggested that the migratory insertion step can be turnover limiting.

A general rate law for a palladium-catalyzed cross-coupling reaction can be expressed as:

Rate = k[Aryl Iodide]a[Coupling Partner]b[Catalyst]c

Where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to the aryl iodide, the coupling partner, and the catalyst, respectively. Experimental determination of these orders can elucidate the composition of the transition state of the rate-determining step. For the Pd(I) dimer-mediated halogen exchange of aryl iodides, kinetic studies have shown a first-order dependence on both the Pd(I) dimer and the aryl iodide.

Computational and Theoretical Studies on 2 Iodo 1 Phenylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, including molecules. arxiv.org It is favored for its balance of computational cost and accuracy in predicting molecular properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 2-iodo-1-phenylnaphthalene, the most critical structural parameter is the dihedral angle between the planes of the naphthalene (B1677914) and phenyl rings. This angle is determined by the balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the naphthalene core.

In related unsubstituted 1-phenylnaphthalene (B165152), the phenyl-naphthyl dihedral angle in the optimized structure has been computed to be approximately 58-60°. researchgate.net The introduction of a bulky iodine atom at the 2-position in this compound is expected to significantly influence this angle due to increased steric repulsion. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to precisely calculate these structural parameters. nih.govresearchgate.net The process involves iteratively solving the Kohn-Sham equations and adjusting atomic positions to minimize forces until a convergence threshold is met. arxiv.org

Table 1: Key Geometric Parameters in Aryl-Naphthalene Systems Note: Specific optimized values for this compound are not prominently available in the cited literature; therefore, data from analogous compounds are used for context.

| Parameter | Description | Typical Value (from analogues) |

| Dihedral Angle (C-C-C-C) | The angle between the phenyl and naphthalene rings. | ~60° (for 1-phenylnaphthalene) researchgate.net |

| C-I Bond Length | The distance between the carbon of the naphthalene ring and the iodine atom. | ~2.10 Å |

| C-C (Aromatic) Bond Length | The average distance between adjacent carbon atoms in the aromatic rings. | ~1.40 Å |

| C-C (Inter-ring) Bond Length | The length of the single bond connecting the phenyl and naphthalene rings. | ~1.49 Å |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals dictate a molecule's behavior as an electron donor or acceptor. youtube.com

For a π-conjugated system like this compound, the HOMO and LUMO are typically π-type orbitals delocalized across the aromatic framework.

HOMO: As the highest energy orbital containing electrons, the HOMO represents the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. youtube.com

LUMO: As the lowest energy orbital without electrons, the LUMO signifies the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. malayajournal.org DFT calculations can accurately predict these orbital energies and visualize their shapes.

Table 2: Significance of Frontier Molecular Orbital Parameters

| Parameter | Description | Chemical Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential; indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity; indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between E(LUMO) and E(HOMO). | Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. malayajournal.org |

DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants, products, and intermediates. unibo.it A key goal is to locate and characterize transition states (TS), which are first-order saddle points on the PES corresponding to the maximum energy along a reaction coordinate. unibo.it

The characterization of a transition state is confirmed by a frequency calculation, where a genuine TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation). unibo.it The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction kinetics.

While specific reaction pathways involving this compound are not detailed in the available literature, DFT has been used to study analogous processes, such as the rearrangement of azulene (B44059) to naphthalene nih.gov and the formation of naphthalene from the reaction of a phenyl radical with 1,3-butadiyne. pku.edu.cn These studies exemplify how DFT can be applied to understand complex reaction mechanisms, regioselectivity, and the influence of substituents on reaction barriers in polycyclic aromatic systems. nih.govpku.edu.cn

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wayne.edu Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.

While computationally more demanding than DFT, ab initio methods can provide highly accurate results, particularly for systems where electron correlation is critical. They have been applied to the naphthalene scaffold to study properties like the interaction energies in naphthalene dimers and the torsional potentials of phenyl-substituted anthracenes. researchgate.netresearchgate.net For this compound, ab initio calculations could be used to benchmark DFT results and provide a more rigorous description of its electronic structure and the subtle intermolecular forces governing its behavior. Studies on peri-bridged naphthalene compounds have also utilized these methods to investigate structural and energetic properties. researchgate.net

Prediction of Spectroscopic Properties and Experimental Correlation

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By performing frequency calculations on a DFT-optimized geometry, the vibrational modes of a molecule can be determined. researchgate.net These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum.

A common practice is to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to a better agreement with experimental spectra. researchgate.net This correlation allows for the confident assignment of specific vibrational modes (e.g., C-H stretches, C=C aromatic stretches, C-I stretch) to the absorption bands observed in an experimental IR spectrum. While specific studies predicting the vibrational spectrum of this compound are scarce, this methodology is routinely applied to characterize novel compounds. mdpi.com

Stereochemical Dynamics and Atropisomerism Barriers

This compound is a classic example of a molecule capable of exhibiting atropisomerism—a form of axial chirality arising from hindered rotation around a single bond. The steric clash between the iodine atom at the 2-position, the hydrogen at the 8-position of the naphthalene core, and the ortho-hydrogens of the phenyl ring creates a substantial energy barrier to rotation around the C1-C(phenyl) single bond. If this barrier is high enough, the interconversion between the two enantiomeric conformers (rotamers) becomes slow enough to allow for their isolation at a given temperature.

Computational methods, particularly DFT, are highly effective at quantifying this rotational barrier (ΔG‡). providence.edursc.org The process involves:

Identifying the ground state (minimum energy) conformation, which has a specific dihedral angle.

Mapping the potential energy as a function of the dihedral angle of the C-C single bond.

Locating the transition state for rotation, which is typically a planar or near-planar conformation.

Calculating the energy difference between the ground state and the transition state.

Studies on structurally related 1-aryl-naphthalene compounds have demonstrated the utility of this approach. For example, in 1-(2-adamantyl)naphthalene derivatives, the free energy of activation for conformational exchange was calculated using DFT and corroborated by dynamic NMR experiments, yielding a barrier of 56.4 kJ mol⁻¹ (13.5 kcal/mol). researchgate.net In another case, the rotational barrier for a more sterically hindered α-naphthyl tropone (B1200060) was computed to be 35.7 kcal/mol. nih.gov These values underscore the significant steric hindrance present in 1-substituted naphthalene systems.

Table 3: Calculated Rotational Energy Barriers (ΔG‡) for Atropisomeric Naphthalene Derivatives This table presents data from analogous compounds to illustrate the typical magnitude of rotational barriers in sterically hindered 1-aryl-naphthalenes.

| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |

| 1-(2-adamantyl)-4-methoxynaphthalene | DFT | - | 13.5 (from 56.4 kJ mol⁻¹) researchgate.net |

| 2-(2-Methoxynaphthalen-1-yl)-trimethyltropone | DFT | 35.7 nih.gov | 32.5 nih.gov |

| Generic Biphenyls | DFT (B3LYP) / MP2 | ~1.8 - 2.3 (from 7.96-9.54 kJ/mol) biomedres.us | - |

The data from these analogues strongly suggest that this compound possesses a significant barrier to rotation, making it a configurationally stable atropisomer at or near room temperature.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings, which are of significant interest in materials science and electronics. The synthesis of complex and extended PAHs often relies on the strategic coupling and annulation of smaller aromatic precursors. The carbon-iodine bond in 2-iodo-1-phenylnaphthalene provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of additional aryl or alkynyl groups.

A key strategy in the synthesis of complex PAHs involves the palladium-catalyzed C-H bond activation and annulation of bromo- or iodoaromatics. nih.gov For instance, palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides have been developed to construct benzanthrones, a class of complex PAHs. rsc.org This methodology highlights the utility of iodo-naphthalene derivatives in building larger, π-extended systems. Through intramolecular cyclization reactions, such as palladium-catalyzed C-H annulation or photochemical cyclization, the 1-phenylnaphthalene (B165152) core can be extended to form larger, more complex PAH structures. researchgate.netrsc.orgnih.gov The phenyl group at the 1-position can influence the regioselectivity of these cyclization reactions, leading to the formation of specific isomers of larger PAHs.

Table 1: Synthetic Routes to PAHs from Naphthalene (B1677914) Derivatives

| Starting Material | Reaction Type | Product Class |

| 1-Naphthalene carboxylic acid derivatives and aryl iodides | Palladium-catalyzed C8–H arylation and annulation | Benzanthrones |

| Bromo(hetero)aromatics | Palladium/norbornene-catalyzed C–H bond activation and annulation | Polycyclic aromatic hydrocarbons |

| 2-Biaryl triflates and alkynes | Palladium-catalyzed C-H annulation | Substituted phenanthrenes |

Building Block for Nanographene Synthesis and Derivatives

Nanographenes, which are essentially well-defined, nanosized fragments of graphene, have garnered significant attention due to their unique electronic and optical properties that can be tuned by their size and shape. mdpi.com The bottom-up chemical synthesis of nanographenes requires precisely functionalized building blocks that can be stitched together to form the desired graphene-like lattice.

This compound can serve as a valuable precursor in the multi-step synthesis of larger, more complex building blocks for nanographenes. The iodo group allows for its incorporation into larger aromatic structures through cross-coupling reactions. Subsequent intramolecular aryl-aryl coupling reactions, often mediated by reagents like iron(III) chloride (the Scholl reaction), can then be employed to planarize the structure and form the final nanographene. nih.gov Alkyne benzannulation is another powerful method for constructing nanographenes, where iodo-aromatics can be used as precursors to introduce the necessary alkyne functionalities. mdpi.com The phenyl group in this compound can also be a site for further functionalization, allowing for the introduction of solubilizing groups or other functionalities to modulate the properties of the final nanographene. nih.gov

Role in the Construction of Advanced Organic Materials (e.g., optoelectronic, supramolecular)

The development of advanced organic materials for applications in optoelectronics and supramolecular chemistry often requires molecular components with specific electronic and self-assembly properties. The 1-phenylnaphthalene core is a common motif in fluorescent materials. nih.gov The iodo-substituent on this compound provides a versatile point of attachment for various functional groups through reactions like the Sonogashira coupling, which is widely used to synthesize conjugated systems for optoelectronic applications. nih.govrsc.org By coupling this compound with appropriate alkynes, it is possible to create extended π-conjugated systems with tailored absorption and emission properties suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of supramolecular chemistry, the phenylnaphthalene scaffold can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-ordered structures. The ability to introduce specific functional groups at the 2-position via the iodo-substituent allows for the design of molecules with programmed self-assembly behavior, leading to the formation of liquid crystals, gels, or other supramolecular architectures.

Intermediate for Axially Chiral Biaryls and Atropisomers

Axially chiral biaryls are a class of stereoisomers that lack a stereocenter but are chiral due to restricted rotation around a single bond. These compounds are of immense importance as chiral ligands in asymmetric catalysis and as chiral materials. The synthesis of enantiomerically pure axially chiral biaryls is a significant challenge in organic chemistry.

An emerging strategy for the synthesis of biaryls involves the 1,4-aryl migration of N-aryl-2-iodobenzamides, which can be initiated electrochemically. rsc.org This reaction proceeds through a radical-mediated intramolecular cyclization followed by C-N bond cleavage. A similar transformation can be envisioned for a derivative of this compound, where the 1-phenyl group could potentially migrate to the adjacent carbon, leading to the formation of a new biaryl system. If the naphthalene or the phenyl ring is appropriately substituted to create a high rotational barrier, this could provide a novel route to axially chiral biaryls. The development of catalytic asymmetric versions of such reactions would be of particular interest.

Design and Synthesis of Ligands in Catalysis

Chiral ligands are essential components of catalysts used in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The binaphthyl scaffold is a privileged structure in the design of chiral ligands, with BINOL and BINAP being prominent examples. The 1-phenylnaphthalene core of this compound provides a rigid and sterically defined backbone that can be elaborated into novel chiral ligands.

By converting the iodo group into other functionalities, such as amino or phosphino (B1201336) groups, it is possible to synthesize new bidentate or monodentate ligands. For example, the synthesis of a 1-phenyl-2-naphthylamine derivative, followed by further functionalization, could lead to novel chiral amine or phosphine-amine ligands. The steric bulk of the phenyl group at the 1-position can create a well-defined chiral pocket around the metal center, which can influence the stereochemical outcome of a catalyzed reaction. The development of modular and easily synthesizable chiral ligands is an active area of research, and this compound represents a readily available starting material for the exploration of new ligand architectures. acs.orgnih.govpharmtech.commdpi.comutexas.edu

Development of Novel Synthetic Methodologies (e.g., C-H functionalization, dearomative reactions)

The development of new synthetic methods that can efficiently construct complex molecular architectures from simple precursors is a central goal of organic chemistry. C-H functionalization and dearomative reactions are two powerful strategies that have gained prominence in recent years.

The naphthalene core of this compound possesses several C-H bonds that could be selectively functionalized. Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, is a well-established strategy for the regioselective modification of aromatic compounds. researchgate.netnih.gov The phenyl group or a functional group introduced at the iodo-position could potentially act as a directing group to functionalize the C8 position of the naphthalene ring, for example.

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, rapidly increasing molecular complexity. Transition-metal-catalyzed dearomatization of phenols and naphthols has been developed to access a variety of dearomatized products. nih.gov While the direct dearomatization of this compound has not been extensively studied, its naphthalene core is susceptible to dearomative reactions under appropriate conditions. For instance, enantioselective aza-electrophilic dearomatization of vinylnaphthalenes has been achieved using a silver-mediated formal [4+2] cycloaddition. nih.gov Such methodologies could potentially be adapted to derivatives of this compound to access novel, chiral, three-dimensional structures.

Advanced Spectroscopic and Structural Characterization of 2 Iodo 1 Phenylnaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 2-iodo-1-phenylnaphthalene, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would be indispensable for unambiguous structural confirmation and conformational analysis.

The introduction of an iodine atom at the C2 position of the 1-phenylnaphthalene (B165152) framework is predicted to induce significant and predictable changes in the ¹H and ¹³C NMR spectra compared to the parent compound.

¹H NMR Spectroscopy: The proton on the iodinated carbon (C2) is absent. The proton at the C3 position is expected to experience a downfield shift due to the inductive effect and anisotropy of the adjacent iodine atom. Protons on the phenyl ring and the other naphthalene (B1677914) protons would show complex multiplets, resolvable with high-field NMR.

¹³C NMR Spectroscopy: The most dramatic effect in the ¹³C NMR spectrum would be on the carbon directly bonded to the iodine (C2). Due to the "heavy atom effect," the C2 signal is expected to be shifted significantly upfield. Conversely, the C1 and C3 carbons, being ipso and ortho to the iodine, would experience downfield shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign each proton and carbon signal. nih.gov

COSY would establish the proton-proton coupling network within the phenyl and naphthalene rings.

HSQC would link each proton to its directly attached carbon.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl and naphthalene moieties and the precise location of the iodine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the known spectrum of 1-phenylnaphthalene and established substituent effects of iodine.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C1 | - | Downfield Shift | ipso-effect from phenyl, deshielding from adjacent iodine. |

| C2 | - | Upfield Shift | Direct attachment to iodine (heavy atom effect). |

| C3 | Downfield Shift | Downfield Shift | Deshielding from adjacent iodine. |

| C4-C8 | Minor Shifts | Minor Shifts | Minimal influence from the distant iodo-substituent. |

| Phenyl Protons | Minor Shifts | Minor Shifts | Minimal influence from the distant iodo-substituent. |

The conformation of biaryl systems like this compound is defined by the torsional or dihedral angle between the planes of the two aromatic rings. This conformation is a balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted geometry).

The introduction of a bulky iodine atom at the C2 position, adjacent to the phenyl group at C1, would create significant steric repulsion. This is expected to force the phenyl ring to adopt a much larger dihedral angle relative to the naphthalene plane than in the unsubstituted 1-phenylnaphthalene. This restricted rotation could potentially lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, non-superimposable mirror-image conformers (enantiomers).

Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in probing this conformation. NOESY detects through-space interactions between protons that are close to each other, regardless of their bonding connectivity. A NOESY experiment on this compound would be expected to show correlations between the ortho-protons of the phenyl ring and the H8 proton on the naphthalene ring, providing direct evidence for the preferred rotational conformation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and accurate information about the three-dimensional structure of a molecule in the solid state. nih.gov Although a crystal structure for this compound is not publicly documented, such an analysis would yield invaluable data.

A successful crystallographic study would precisely determine:

Molecular Geometry: Unambiguous confirmation of the connectivity and exact bond lengths and angles, including the C-I, C-C, and C-H bonds.

Solid-State Conformation: The precise dihedral angle between the phenyl and naphthalene rings in the crystal lattice. This would provide a benchmark for comparison with computational models and solution-phase NMR studies.

Intermolecular Interactions: The packing of molecules in the crystal lattice could reveal non-covalent interactions. Of particular interest would be the potential for halogen bonding—an attractive interaction between the electrophilic region of the iodine atom and a nucleophilic atom on an adjacent molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. libretexts.org

For this compound (C₁₆H₁₁I), the monoisotopic mass is calculated to be 329.99 Da. chemspider.com The mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) at m/z = 330.

The fragmentation of this molecule under electron ionization (EI) would be highly predictable. The carbon-iodine bond is significantly weaker than the carbon-carbon bonds of the aromatic rings. Therefore, the most prominent fragmentation pathway is expected to be the homolytic cleavage of the C-I bond. wikipedia.org

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Ion Structure | Description |

| 330 | [C₁₆H₁₁I]⁺ | Molecular Ion ([M]⁺) |

| 203 | [C₁₆H₁₁]⁺ | Base Peak; loss of an iodine radical ([M-I]⁺) |

| 127 | [I]⁺ | Iodine cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The spectra of this compound would be dominated by vibrations characteristic of the phenyl and naphthalene aromatic systems:

Aromatic C-H Stretch: A series of sharp bands in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple strong to medium bands in the 1620-1450 cm⁻¹ region, characteristic of the conjugated ring systems.

C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ are particularly useful for identifying the substitution pattern on the aromatic rings.

The most distinctive feature resulting from the iodo-substitution would be the C-I stretching vibration . This mode is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. This band is often weak in an IR spectrum but can be more easily observed in a Raman spectrum.

Electronic Spectroscopy (UV-Vis, ECD) for Electronic Structure and Stereochemistry

Electronic spectroscopy examines the electronic transitions within a molecule. UV-Visible (UV-Vis) spectroscopy provides information on the conjugated π-electron system, while Electronic Circular Dichroism (ECD) is a powerful tool for studying chiral molecules. semanticscholar.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be similar to that of 1-phenylnaphthalene, characterized by intense absorptions corresponding to π-π* transitions within the extended aromatic system. researchgate.net However, the presence of the iodine atom is likely to cause a bathochromic (red) shift of the absorption maxima. This is due to the "heavy-atom effect," where the large iodine atom perturbs the electronic energy levels of the molecule.

Electronic Circular Dichroism (ECD): this compound is achiral if there is free rotation around the C1-C(phenyl) bond. However, as discussed in the NMR section, the significant steric hindrance imposed by the C2-iodine atom may restrict this rotation sufficiently to create stable atropisomers. If these enantiomeric conformers could be separated, they would exhibit mirror-image ECD spectra, providing unequivocal proof of their absolute stereochemistry. ECD spectroscopy is thus the premier method for investigating the potential chirality of this molecule. semanticscholar.org

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed and optimized synthetic protocols specifically for 2-Iodo-1-phenylnaphthalene are not widely reported. Future research should prioritize the development of efficient, high-yielding, and environmentally benign methods for its preparation. Key areas of focus could include:

Cross-Coupling Strategies: Investigating modern cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, could provide a direct and modular approach to the 1-phenylnaphthalene (B165152) core, followed by a regioselective iodination.

C-H Activation/Functionalization: Exploring transition-metal-catalyzed C-H activation of 1-phenylnaphthalene would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility.

Exploration of Novel Reactivity Patterns and Transformations

The presence of a reactive carbon-iodine bond and a sterically demanding phenyl group in close proximity suggests that this compound could exhibit unique and valuable reactivity. Future studies should aim to:

Elucidate Metal-Catalyzed Cross-Coupling Behavior: A thorough investigation of its utility in a wide range of cross-coupling reactions (e.g., with alkynes, amines, and thiols) would expand its synthetic utility.

Investigate Cyclization and Annulation Reactions: The iodo and phenyl groups could serve as handles for intramolecular and intermolecular cyclization reactions, providing access to novel polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. One study has already demonstrated the coupling of this compound isomers to produce mixed tetraphenylene (B3251814) derivatives researchgate.net.

Explore Photochemical and Radical Reactivity: The C-I bond is susceptible to homolytic cleavage under photochemical or radical conditions, opening up avenues for novel bond-forming strategies.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling will be invaluable tools in guiding the future development of this compound chemistry. Key areas for computational investigation include:

Structure-Property Relationships: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and steric properties of this compound and its derivatives. This can help in the rational design of molecules with desired characteristics for specific applications.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the prediction of product selectivity.

Virtual Screening for Materials Discovery: By computationally screening a virtual library of derivatives, researchers can identify promising candidates for applications in areas such as organic electronics, sensing, and catalysis.

Expansion of Applications in Emerging Materials Science Fields

The phenylnaphthalene scaffold is a common feature in various functional materials. The introduction of an iodine atom provides a handle for further functionalization, making this compound a potentially valuable building block in materials science. Future research could explore its incorporation into:

Organic Light-Emitting Diodes (OLEDs): Phenylnaphthalene derivatives are known to be good charge-transporting and emitting materials. The ability to further modify the structure via the iodo group could lead to new OLED materials with improved efficiency and stability.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the naphthalene (B1677914) core is beneficial for charge transport in OFETs. Tailoring the molecular packing and intermolecular interactions through derivatization could lead to high-performance organic semiconductors.

Molecular Sensors: The phenylnaphthalene core can be functionalized with specific recognition units to create chemosensors for the detection of various analytes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical research and development is conducted. nih.govresearchgate.netsynplechem.comchemistryworld.comresearchgate.netnih.govjst.org.inmdpi.comillinois.edu The future of this compound research should embrace these technologies to accelerate discovery and optimization.

| Technology | Potential Application for this compound | Benefits |

| Flow Chemistry | Continuous synthesis, reaction optimization, and scale-up. | Enhanced safety, improved heat and mass transfer, higher reproducibility, and potential for telescoped reactions. |

| Automated Synthesis | High-throughput screening of reaction conditions, synthesis of derivative libraries, and data-driven optimization. | Increased efficiency, rapid exploration of chemical space, and generation of large datasets for machine learning models. |

By integrating these advanced platforms, researchers can rapidly explore the synthetic and reactive landscape of this compound, leading to the faster discovery of new materials and applications.

Q & A

Basic: What are the standard methods for synthesizing 2-Iodo-1-phenylnaphthalene, and how can purity be validated?

Answer:

The synthesis of this compound typically involves palladium-catalyzed direct arylation reactions. For example, coupling o-iodobiaryls with aryl halides under controlled conditions (e.g., Pd(OAc)₂ as a catalyst, ligand systems, and inert atmosphere) can yield the target compound .

Purity Validation:

- Chromatography: Use HPLC or GC-MS to assess chemical purity.

- Spectroscopy: Confirm structural integrity via H/C NMR and FT-IR.

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR identify substitution patterns on the naphthalene and phenyl rings.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and iodine isotope patterns.

- UV-Vis/IR Spectroscopy: Detects conjugation effects and functional groups (e.g., C-I stretching at ~500 cm⁻¹) .

Advanced: How can researchers design experiments to resolve contradictions in reported toxicological data for halogenated naphthalenes?

Answer:

- Systematic Review Frameworks: Follow ATSDR’s methodology ( ):

- Risk of Bias Assessment: Use tools like Table C-6/C-7 to evaluate study reliability (e.g., randomization, dose reporting) .

- Data Extraction: Standardize parameters (e.g., exposure routes, health outcomes) using templates like Table C-2 .

- Confidence Rating: Rate evidence quality (Step 6 in ) to prioritize high-confidence studies .

- Mechanistic Studies: Compare metabolic pathways (e.g., cytochrome P450 interactions) across species to explain interspecies variability .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Model transition states and electron density maps to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings.

- Molecular Dynamics (MD): Simulate solvent effects and ligand-catalyst interactions.

- Software Tools: Gaussian, ORCA, or VASP for quantum mechanics; PyMol for visualization .

Basic: What are the key parameters for assessing environmental persistence of this compound?

Answer:

- Hydrolysis Half-Life: Measure degradation in aqueous buffers at varying pH.

- Photostability: Expose to UV light and track decomposition via LC-MS.

- Partition Coefficients: Log (octanol-water) and (organic carbon) predict bioaccumulation .

Advanced: How can genomic toxicity assays be optimized for halogenated aromatic compounds?

Answer:

- In Vitro Models: Use Ames test (Salmonella strains TA98/TA100) with S9 metabolic activation.

- Comet Assay: Detect DNA strand breaks in human hepatoma (HepG2) cells.

- Transcriptomics: RNA-seq to identify gene expression changes (e.g., oxidative stress markers like NRF2) .

Basic: What inclusion criteria should guide literature reviews for this compound toxicity?

Answer:

Adopt ATSDR’s criteria (Table B-1):

- Study Types: Peer-reviewed articles, prioritized for humans and mammals.

- Exposure Routes: Inhalation, oral, dermal.

- Health Outcomes: Hepatic/renal effects, genotoxicity, and systemic endpoints .

Advanced: What strategies mitigate bias in meta-analyses of halogenated naphthalene toxicity?

Answer:

- Blinding: Conceal study group allocation during data extraction.

- Heterogeneity Analysis: Use I² statistics to quantify variability across studies.

- Sensitivity Testing: Exclude low-quality studies (per Risk of Bias criteria in ) .

Basic: How are structure-activity relationships (SARs) developed for iodinated naphthalenes?

Answer:

- Comparative Analysis: Test analogs (e.g., 1-Iodo-2-phenylnaphthalene) in bioassays.

- Electrophilicity Index: Calculate via DFT to correlate iodine’s leaving-group ability with reactivity .

Advanced: How can open-data principles be reconciled with patient privacy in this compound toxicity studies?

Answer:

- Anonymization: Remove identifiers from datasets (e.g., genomic data).

- Controlled Access: Use repositories like EGA (European Genome-Phenome Archive) with ethics board oversight.

- FAIR Compliance: Ensure data are Findable, Accessible, Interoperable, and Reusable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.